![molecular formula C24H23N5O B2537091 1-benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448047-75-3](/img/structure/B2537091.png)
1-benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea, also known as BPPU, is a compound that has been extensively studied in the scientific community due to its potential therapeutic applications. BPPU belongs to the class of urea-based compounds and has been shown to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
Complexation and Hydrogen Bonding Studies
Studies have explored the complexation behaviors of urea derivatives, highlighting the influence of substituents on hydrogen bonding and complex formation. For instance, N-(pyridin-2-yl),N'-substituted ureas were investigated for their association with hydrogen bonding counterparts, revealing the classical substituent effect on the association and the significance of intramolecular hydrogen bonding in urea derivatives (Ośmiałowski et al., 2013).
Theoretical and Synthesis Studies
Research has been conducted on synthesizing and theoretically studying compounds similar to 1-benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea. For example, novel pyranopyrazoles were synthesized and characterized, and their molecular orbital calculations were performed, providing insights into the orbitals, nodal patterns, and contributions of individual atoms (Al-Amiery et al., 2012).
Antimicrobial Activity Studies
The synthesis of pyrimidine derivatives and their antimicrobial activity have been a focus of research, illustrating the potential medicinal applications of these compounds. For instance, newer pyrimidine derivatives were synthesized and characterized, and their antimicrobial properties were studied, showcasing their potential in medical applications (Rathod & Solanki, 2018).
Antioxidant Activity Studies
There has also been an exploration of the antioxidant properties of urea derivatives and similar compounds. A study synthesized and characterized 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives and assessed their remarkable antioxidant activity, indicating their potential in health-related fields (Zaki et al., 2017).
Molecular Characterization and Biological Activity
Extensive molecular characterization and analysis of the biological activities of similar compounds have been performed. Research involving the synthesis, characterization, and evaluation of antimicrobial and anticancer activities provide valuable insights into the therapeutic potentials of these compounds (Elewa et al., 2021).
Mechanism of Action
Target of Action
The primary target of 1-benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is the Cannabinoid receptor 1 (CB1) . This receptor mediates many cannabinoid-induced effects, including effects on food intake, memory loss, gastrointestinal motility, catalepsy, ambulatory activity, anxiety, and chronic pain .
Mode of Action
The compound interacts with the CB1 receptor, typically resulting in a reduction in cyclic AMP . At high doses, the signal transduction involves G-protein alpha-i protein activation and subsequent inhibition of mitochondrial soluble adenylate cyclase, leading to a decrease in cyclic AMP concentration .
Biochemical Pathways
The interaction of this compound with the CB1 receptor affects several biochemical pathways. It inhibits leptin-induced reactive oxygen species (ROS) formation and mediates cannabinoid-induced increase in SREBF1 and FASN gene expression . It also affects de novo cholesterol synthesis and HDL-cholesteryl ether uptake .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. These include changes in mitochondrial respiration, regulation of cellular respiration and energy production, and modulation of neurotransmission .
properties
IUPAC Name |
1-benzhydryl-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c30-24(26-16-18-29-17-13-22(28-29)19-11-14-25-15-12-19)27-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-15,17,23H,16,18H2,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUIDPQBCOBARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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